molecular formula C15H15NO3S B7680245 (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid

(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid

Cat. No.: B7680245
M. Wt: 289.4 g/mol
InChI Key: UNRSWUCEOYYYGC-CQSZACIVSA-N
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Description

(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid, also known as PTAA, is a synthetic compound that has shown potential for various scientific research applications. It is a derivative of the amino acid phenylalanine and contains a thiophene ring, which gives it unique properties.

Scientific Research Applications

(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown potential for various scientific research applications, including drug discovery, materials science, and biochemistry. It has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This compound has also been used as a building block for the synthesis of novel materials, such as dendrimers and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is not fully understood, but it is believed to act as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. By inhibiting DPP-4, this compound may increase the levels of incretin hormones and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4 activity, while in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of this compound is that it has low aqueous solubility, which may limit its use in certain experiments. It is also important to note that this compound is a synthetic compound and may not accurately reflect the properties of natural compounds.

Future Directions

There are several future directions for research on (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid. One area of interest is the development of this compound-based materials for biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of this compound as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound with potential for various scientific research applications. It can be synthesized using a relatively simple method and has been investigated as a potential inhibitor of DPP-4 and a building block for novel materials. This compound has shown promising results in animal models of diabetes and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid involves the reaction of phenylalanine with thiophene-3-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The reaction yields this compound as a white solid that is soluble in organic solvents.

Properties

IUPAC Name

(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-13(7-6-11-8-9-20-10-11)16-14(15(18)19)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,16,17)(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRSWUCEOYYYGC-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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